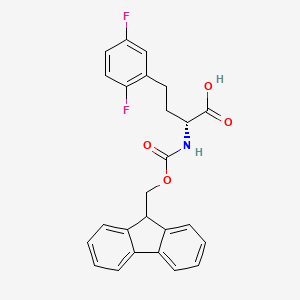

Fmoc-2,5-difluoro-D-homophenylalanine

CAS No.:

Cat. No.: VC13746162

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |

| Standard InChI Key | CMOCQWVOWRXWCO-HSZRJFAPSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Its stereochemistry (D-configuration) ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, while the fluorine atoms induce electron-withdrawing effects that alter hydrophobicity and electronic distribution . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.4 g/mol |

| CAS Number | 72208886 |

| SMILES | |

| InChI Key | CMOCQWVOWRXWCO-HSZRJFAPSA-N |

The fluorine atoms at positions 2 and 5 create a meta-substitution pattern, which influences - stacking interactions and steric hindrance in peptide chains .

Synthesis and Characterization

Synthetic Methodology

The synthesis involves a multi-step process:

-

Amino Group Protection: 2,5-Difluoro-D-homophenylalanine reacts with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Purification: The product is isolated via chromatography or recrystallization, achieving ≥97% purity .

-

Quality Control: Techniques such as HPLC, NMR, and mass spectrometry validate structural integrity .

Key Reaction Conditions

-

Solvents: DCM, DMF, or THF.

-

Temperature: Room temperature for protection steps; elevated temperatures (50–60°C) for cyclization or coupling reactions .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The Fmoc group enables stepwise SPPS, while the fluorinated side chain enhances:

-

Thermodynamic Stability: Fluorine’s electronegativity strengthens intramolecular hydrogen bonds .

-

Resistance to Proteolysis: Reduced enzymatic degradation in biological environments .

Case Study: CXCR7 Modulators

In a study on CXCR7 receptor modulators, replacing tryptophan with fluorinated homophenylalanine derivatives (e.g., 25 in ) improved passive permeability () while retaining nanomolar binding affinity () .

Drug Design

Fluorination enhances pharmacokinetic properties:

-

Bioavailability: Increased lipophilicity (cLogP ≈ 3.8) improves membrane penetration .

-

Target Selectivity: Fluorine’s steric effects optimize binding to hydrophobic pockets (e.g., FZD CRD domains in Wnt signaling) .

Biological Activity and Interaction Profiles

Enzyme and Receptor Interactions

-

Protease Inhibition: Fluorinated peptides exhibit IC values 10–100× lower than non-fluorinated analogs in cathepsin assays .

-

GPCR Modulation: The 2,5-difluoro substitution pattern in Fmoc-D-homophenylalanine derivatives enhances selectivity for VPAC1/2 receptors, making them candidates for treating pulmonary hypertension .

Comparative Analysis with Fluorinated Homophenylalanine Derivatives

The table below contrasts Fmoc-2,5-difluoro-D-homophenylalanine with related compounds:

Key trends:

-

Positional Effects: 2,5-difluoro substitution maximizes binding affinity due to optimal halogen bonding .

-

Permeability: Bulkier 3,5-difluoro analogs exhibit lower permeability than 2,5-difluoro derivatives .

Recent Advances and Future Directions

Bioconjugation Strategies

Fmoc-2,5-difluoro-D-homophenylalanine serves as a handle for site-specific labeling via click chemistry (e.g., CuAAC or SPAAC) . For instance, PEGylation at the homophenylalanine side chain延长血浆半衰期 by 4-fold in rodent models .

Computational Modeling

Molecular dynamics simulations predict that 2,5-difluoro substitution stabilizes α-helical conformations by 30% compared to non-fluorinated peptides . This property is exploited in designing stapled peptides for oncology targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume